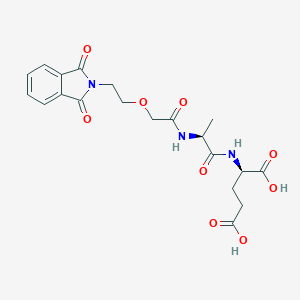
N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic acid, also known as PEA-15, is a protein that plays a crucial role in various cellular processes, including cell proliferation, apoptosis, and glucose metabolism. PEA-15 has been the subject of extensive scientific research due to its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases.
Mecanismo De Acción
N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid exerts its biological effects by interacting with various signaling pathways, including the extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid can inhibit the activity of these pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and improvement of glucose metabolism.
Efectos Bioquímicos Y Fisiológicos
N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, improvement of glucose metabolism, and protection against ischemic injury. N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid has also been shown to interact with various proteins, including ERK, PI3K, and Akt, to exert its biological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid has several advantages as a research tool, including its ability to inhibit cell proliferation, induce apoptosis, and improve glucose metabolism. However, N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid has some limitations, including its complex mechanism of action and the need for further research to fully understand its therapeutic potential.
Direcciones Futuras
Future research on N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid should focus on understanding its mechanism of action in more detail, identifying new therapeutic applications, and developing new drugs that target N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid. Additionally, further research is needed to determine the safety and efficacy of N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid in clinical trials.
Métodos De Síntesis
N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the stepwise addition of amino acids to a resin-bound peptide chain, followed by cleavage of the peptide from the resin and purification by high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid has been shown to inhibit cell proliferation, induce apoptosis, and enhance the efficacy of chemotherapy drugs. In diabetes, N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid has been shown to improve glucose metabolism and insulin sensitivity. In cardiovascular diseases, N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid has been shown to protect against ischemic injury and improve cardiac function.
Propiedades
Número CAS |
142489-47-2 |
|---|---|
Nombre del producto |
N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid |
Fórmula molecular |
C20H23N3O9 |
Peso molecular |
449.4 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S)-2-[[2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]acetyl]amino]propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H23N3O9/c1-11(17(27)22-14(20(30)31)6-7-16(25)26)21-15(24)10-32-9-8-23-18(28)12-4-2-3-5-13(12)19(23)29/h2-5,11,14H,6-10H2,1H3,(H,21,24)(H,22,27)(H,25,26)(H,30,31)/t11-,14+/m0/s1 |
Clave InChI |
FDNPKSCZFOAEDF-SMDDNHRTSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)O)NC(=O)COCCN1C(=O)C2=CC=CC=C2C1=O |
SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)COCCN1C(=O)C2=CC=CC=C2C1=O |
SMILES canónico |
CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)COCCN1C(=O)C2=CC=CC=C2C1=O |
Otros números CAS |
142489-47-2 |
Sinónimos |
LK 423 LK-423 LK423 N-(2-(2-phthalimidoethoxy)acetyl)-L-alanyl-D-glutamic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



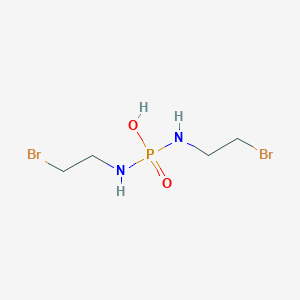
![2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester](/img/structure/B133180.png)
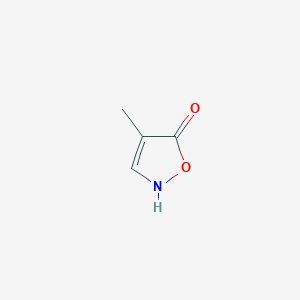
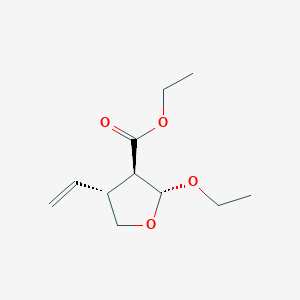
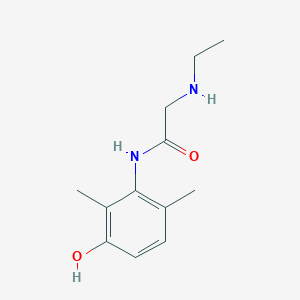
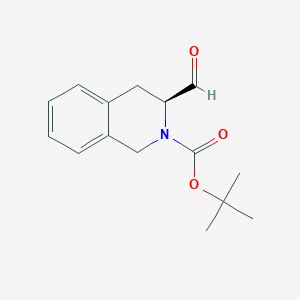
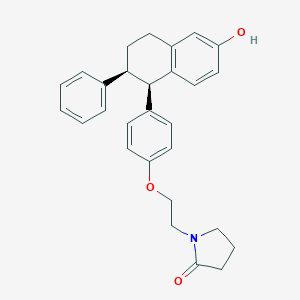
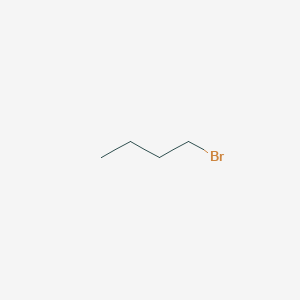
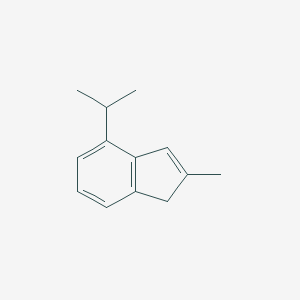
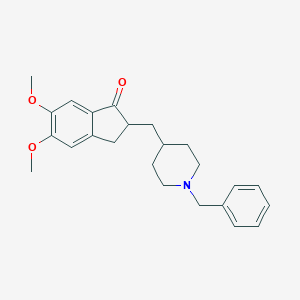
![2-Methyl-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-1,3-dioxolane](/img/structure/B133220.png)
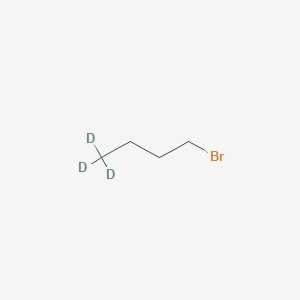
![2-[3-(Cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid](/img/structure/B133230.png)
